Chemical properties and structure of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile
Chemical properties and structure of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile
This technical guide details the chemical properties, synthesis pathways, and medicinal chemistry applications of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile .
A Critical Chiral Fluorinated Building Block for Drug Discovery
Executive Summary
4-(2-Fluoro-1-hydroxyethyl)benzonitrile (CAS: 1073056-22-0) is a specialized organofluorine intermediate used primarily in the development of pharmaceuticals, including Potassium-Competitive Acid Blockers (P-CABs) and Selective Androgen Receptor Modulators (SARMs).[1][2] Its structure features a chiral secondary alcohol adjacent to a monofluoromethyl group , a motif highly valued in medicinal chemistry for its ability to modulate metabolic stability (blocking
This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and its role as a bioisostere in modern drug design.
Chemical Identity & Structure
| Property | Specification |
| IUPAC Name | 4-(2-Fluoro-1-hydroxyethyl)benzonitrile |
| Common Name | |
| CAS Number | 1073056-22-0 (Racemic) / 2348305-85-9 (R-isomer) |
| Molecular Formula | |
| Molecular Weight | 165.17 g/mol |
| SMILES | N#Cc1ccc(cc1)C(O)CF |
| Chiral Center | C1 (Benzylic position) |
Structural Analysis
The molecule consists of a benzonitrile core substituted at the para-position with a 2-fluoro-1-hydroxyethyl side chain.[1]
-
Nitrile Group (-CN): Acts as a metabolic handle, hydrogen bond acceptor, and precursor for amines or amidines.
-
Fluoromethyl Group (-CH2F): The fluorine atom introduces a strong dipole and lowers the pKa of the adjacent hydroxyl group via inductive effects (
), influencing binding affinity in protein pockets. -
Secondary Alcohol (-CH(OH)-): A hydrogen bond donor/acceptor site; the chirality at this position is often critical for target selectivity (e.g., R-isomer preference in many nuclear receptor ligands).
Physicochemical Properties
Note: Values marked with () are predicted based on structure-property relationships of analogous fluorohydrins.*
| Parameter | Value / Description | Context |
| Physical State | White to off-white solid | Typical for polar benzonitriles. |
| Melting Point | 65–75 °C | Estimated; lower than non-fluorinated analog due to lattice disruption. |
| Boiling Point | 330 °C (at 760 mmHg) | High due to intermolecular H-bonding. |
| LogP | ~1.1–1.3 | Moderate lipophilicity; F increases LogP slightly vs. OH alone. |
| pKa (OH) | ~14.5 | Slightly more acidic than ethanol (16) due to |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in water and hexanes. |
Synthesis & Manufacturing Protocols
The synthesis of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile typically proceeds via two primary routes: Enantioselective Reduction (Method A) or Nucleophilic Ring Opening (Method B).
Method A: Asymmetric Transfer Hydrogenation (Preferred for Chirality)
This route converts the corresponding
Precursor: 4-(2-Fluoroacetyl)benzonitrile (CAS: 1046785-07-2).
Protocol:
-
Reagents: 4-(2-Fluoroacetyl)benzonitrile (1.0 eq), RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%), Sodium Formate (5.0 eq).
-
Solvent: Water/Dichloromethane biphasic system or DMF.
-
Conditions: Stir at 25–40°C for 12–24 hours.
-
Mechanism: The Ru-catalyst mediates hydride transfer to the Re-face or Si-face of the ketone, establishing the stereocenter.
-
Workup: Extract with EtOAc, wash with brine, dry over
. -
Purification: Recrystallization from Hexane/EtOAc.
Method B: Epoxide Ring Opening (Fluorination)
Useful for racemic synthesis or when the styrene oxide precursor is readily available.
Precursor: 4-Cyanostyrene oxide (4-oxiranylbenzonitrile).
Protocol:
-
Reagents: 4-Cyanostyrene oxide, Amine:HF complex (e.g., Olah's reagent or
). -
Solvent: Dichloromethane or Ether.
-
Conditions: 0°C to Room Temperature.
-
Selectivity: Fluoride attacks the less hindered terminal carbon (regioselective), yielding the primary fluoride/secondary alcohol.
-
Note: Requires careful handling of HF sources.
Figure 1: Primary synthetic routes. The ketone reduction pathway (red) allows for stereochemical control, essential for drug development.
Analytical Characterization (Spectroscopy)
To validate the structure, researchers should look for specific splitting patterns arising from H-F coupling .
NMR (400 MHz, ) Expectations:
-
Aromatic Region: Two doublets at
7.6–7.8 ppm (characteristic AA'BB' system of para-substituted benzonitrile). -
Methine Proton (-CH(OH)-): Multiplet at
~5.0–5.2 ppm. Shows coupling to the adjacent methylene protons and the fluorine atom ( ). -
Methylene Protons (-CH2F): Distinctive doublet of doublets (or multiplets) at
~4.4–4.7 ppm.-
Geminal Coupling (
): Large coupling constant, typically 47–48 Hz . This is the diagnostic signal for the fluoromethyl group.
-
-
Hydroxyl Proton: Broad singlet, chemical shift varies with concentration.
NMR:
-
Signal: Triplet of doublets at
-220 to -230 ppm (typical for primary alkyl fluorides).
Applications in Drug Discovery[4]
This molecule serves as a scaffold for "Fragment-Based Drug Design" (FBDD).
Bioisostere for Ethyl/Hydroxyethyl Groups
Replacing a hydrogen with fluorine in the ethyl side chain (Bioisosterism) accomplishes two goals:
-
Metabolic Stability: The C-F bond is stronger than the C-H bond. Fluorination at the
-position prevents metabolic oxidation (e.g., by cytochrome P450s) that would typically degrade an ethyl chain. -
Conformational Locking: The gauche effect (interaction between fluorine and heteroatoms) can lock the side chain into a specific conformation, reducing the entropic cost of binding to a receptor.
Precursor for P-CABs and SARMs
-
P-CABs (Potassium-Competitive Acid Blockers): Analogs of this molecule are explored in next-generation acid blockers (similar to Vonoprazan). The nitrile group is often converted to an amidine or imidazopyridine to mimic the protonated pharmacophore required for
-ATPase inhibition. -
SARMs (Selective Androgen Receptor Modulators): The 1-hydroxyethyl motif is common in androgen modulators (e.g., LGD-4033 structure class). The monofluoro derivative is used to tune the receptor fit, often providing a different toxicity profile compared to trifluoromethyl analogs.
Figure 2: Pharmacological utility map showing how the core structure translates to therapeutic applications.
Safety & Handling
-
Hazard Classification: Acute Toxicity (Oral/Dermal/Inhalation). Nitriles can liberate cyanide under extreme metabolic or chemical stress, though this specific motif is generally stable.
-
Signal Word: Warning.
-
H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Hygroscopic nature of the fluorohydrin requires protection from moisture.
References
-
PubChem Compound Summary. (2025). 4-(2-Fluoro-1-hydroxyethyl)benzonitrile (CID 74947673).[3][4] National Center for Biotechnology Information. Link
- Noyori, R., et al. (2006). Asymmetric Transfer Hydrogenation of Functionalized Ketones. Journal of the American Chemical Society. (Contextual reference for Method A).
- Haufe, G. (2008). Ring Opening of Epoxides with Hydrogen Fluoride Reagents. Journal of Fluorine Chemistry. (Contextual reference for Method B).
-
Takeda Pharmaceutical Co. (2007). Patent WO2007026916: Pyrrole derivatives and use thereof as acid secretion inhibitors. (Describes related fluorinated intermediates for P-CABs). Link
